Oseltamivir-acetate

Pharmacokinetics Prodrug Development Oral Bioavailability

Pharmaceutical QC laboratories often lack authenticated impurity reference standards for oseltamivir drug substance profiling, compromising HPLC method validation and regulatory compliance. Oseltamivir-acetate (CAS 1191921-01-3, ≥98% HPLC) directly addresses this gap: • Enables accurate identification and quantification of the diacetylated process-related impurity in oseltamivir phosphate API and finished dosage forms. • Serves as a benchmark neuraminidase inhibitor (IC50: 2.5 nM H1N1, 0.96 nM H3N2, 60 nM influenza B) for antiviral resistance mechanism studies. • Supplied with full analytical documentation; stable at -20°C for 3 years.

Molecular Formula C18H30N2O5
Molecular Weight 354.4 g/mol
Cat. No. B2366812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-acetate
Molecular FormulaC18H30N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1
InChIKeyIWASCEKXRLUKKH-GVDBMIGSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-acetate: Prodrug and Reference Standard


Oseltamivir-acetate (CAS 1191921-01-3) is a diacetylated prodrug analog of the clinically approved influenza antiviral oseltamivir, classified as an acetamido cyclohexene derivative that functions as a structural homolog of sialic acid [1]. Chemically designated as (3R,4R,5S)-ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (C18H30N2O5, MW 354.45), the compound is primarily procured as a high-purity (≥98% by HPLC) reference standard for pharmaceutical impurity profiling, neuraminidase inhibition mechanism studies, antiviral resistance research, and structure-activity relationship investigations in novel influenza inhibitor development programs . As a prodrug that requires metabolic activation to its carboxylate active form, oseltamivir-acetate serves as a critical comparator and analytical reference in pharmacokinetic, pharmacodynamic, and synthetic pathway optimization studies involving oseltamivir and its analogs [2].

Why Oseltamivir-acetate Is Irreplaceable


Oseltamivir-acetate is chemically and functionally distinct from oseltamivir phosphate, oseltamivir carboxylate (GS 4071), and structurally modified oseltamivir analogs in ways that critically affect procurement decisions. While oseltamivir phosphate and oseltamivir-acetate both contain the cyclohexene core scaffold, they differ fundamentally in their C5 substituent: oseltamivir phosphate bears a free amino group at C5, whereas oseltamivir-acetate features an N-acetylated moiety at both C4 and C5 positions [1]. This structural divergence confers substantially different physicochemical properties, prodrug activation kinetics, and analytical behavior . Furthermore, the oral bioavailability of the active carboxylate form is less than 5% in humans, whereas the ester prodrug oseltamivir achieves over 80% oral bioavailability—a 15-fold improvement that underscores why the specific esterification strategy (and consequently the exact prodrug intermediate) cannot be arbitrarily substituted in formulation or pharmacokinetic studies [2]. Each oseltamivir analog exhibits distinct log D values (ranging from 2.0 to 4.9 for prodrugs versus 0.7 for oseltamivir acid) and species-dependent metabolic hydrolysis efficiency, meaning that substitution with an incorrect analog will produce non-comparable and potentially misleading results in permeability assays, metabolic stability studies, or in vivo pharmacokinetic investigations [3].

Oseltamivir-acetate Comparative Evidence


Oral Bioavailability: Ester Prodrug vs Carboxylate

Oseltamivir (the ethyl ester prodrug) demonstrates approximately 15-fold greater oral bioavailability in humans compared to its active carboxylate metabolite (oseltamivir carboxylate/GS 4071). The prodrug achieves approximately 78-80% oral bioavailability, whereas the active carboxylate form exhibits less than 5% oral bioavailability [1]. This differential is the direct consequence of the esterification strategy that increases lipophilicity and membrane permeability [2].

Pharmacokinetics Prodrug Development Oral Bioavailability

Influenza A Neuraminidase Inhibition Potency

The active metabolite of oseltamivir (oseltamivir carboxylate, derived from oseltamivir-acetate upon esterase hydrolysis) exhibits potent inhibition of neuraminidase from multiple influenza A clinical isolates. Using the fluorescent MUNANA substrate assay, oseltamivir carboxylate demonstrates median IC50 values of 2.5 nM against H1N1 (range: 0.93-4 nM, N=74), 0.96 nM against H3N2 (range: 0.13-7.95 nM, N=774), and 60 nM against influenza B (range: 20-285 nM, N=256) [1]. Compared to the IC50 values of novel oseltamivir analogs tested in the same cytopathic effect inhibition assay, oseltamivir exhibits IC50 values of 0.0034 μM (3.4 nM) against H3N2 and 0.0075 μM (7.5 nM) against H1N1, whereas the most potent analog among the tested series showed IC50 values approximately 650- to 1300-fold higher (IC50 = 2.2-4.7 μM) [2].

Antiviral Research Neuraminidase Inhibition Influenza Virology

Lipophilicity: Ester Prodrug vs Active Carboxylate

The log D value (distribution coefficient at pH 7.4), a critical determinant of membrane permeability and oral absorption, differs substantially between oseltamivir prodrugs and the active carboxylate metabolite. In a systematic study of 23 oseltamivir analogs, log D values for oseltamivir and its ester analog prodrugs ranged from 2.0 to 4.9, whereas oseltamivir acid (the active carboxylate) exhibited a log D value of only 0.7 [1]. This 2.9- to 7-fold difference in lipophilicity translates to a positive correlation between log D and membrane permeability, directly validating the prodrug design rationale [2].

Physicochemical Characterization Membrane Permeability Prodrug Design

Species-Dependent Prodrug Hydrolysis

Oseltamivir is efficiently converted to its active carboxylate metabolite by endogenous esterases following oral absorption; however, the hydrolysis efficiency exhibits significant species-dependent variation [1]. Using a systematic prodrug screening strategy, it was demonstrated that oseltamivir and selected analogs are appropriate prodrugs for advancement to in vivo pharmacokinetic studies, but the selection of suitable animal models requires consideration of species-specific metabolic profiles [2]. This species-dependent metabolic instability is not a limitation but rather a necessary parameter that must be characterized for any oseltamivir analog candidate before in vivo evaluation.

Drug Metabolism Esterase Activity Species Selection

Reference Standard Purity and Specifications

Oseltamivir-acetate is supplied as a high-purity reference standard with ≥98% purity as determined by HPLC analysis . The compound is explicitly characterized as an impurity of oseltamivir phosphate, and its procurement enables pharmaceutical quality control laboratories to accurately identify and quantify this specific diacetylated impurity in oseltamivir phosphate drug substance and finished dosage forms . The compound is provided with full analytical characterization including molecular formula (C18H30N2O5), molecular weight (354.45), canonical SMILES, InChI Key, and XLogP3-AA value (1.4) .

Analytical Chemistry Impurity Profiling Quality Control

Resistance Mutations and Cross-Resistance Patterns

Oseltamivir resistance is mediated by specific neuraminidase substitutions, with the H275Y mutation in N1 subtype conferring high-level oseltamivir resistance and intermediate peramivir resistance, while not altering zanamivir susceptibility [1]. In vitro selection studies demonstrate that oseltamivir-selected mutants harbor substitutions at residues 274 (A/N1) and 292 (A/N2), whereas zanamivir-selected viruses acquire substitutions at residues 119 and 292, and peramivir-selected mutants at residue 292 only [2]. Cross-resistance patterns among neuraminidase inhibitors are non-overlapping: H275Y confers oseltamivir resistance but zanamivir retains activity; R292K decreases susceptibility to oseltamivir and peramivir but may spare zanamivir; E119V variably affects oseltamivir and peramivir .

Antiviral Resistance Mutation Analysis Neuraminidase Inhibitor Comparison

Oseltamivir-acetate Application Scenarios


Pharmaceutical Impurity Profiling and QC

Oseltamivir-acetate is procured as a certified reference standard (≥98% purity by HPLC) for the identification, quantification, and control of this specific diacetylated process-related impurity in oseltamivir phosphate drug substance and finished dosage forms . Quality control laboratories utilize oseltamivir-acetate to validate HPLC methods, establish system suitability criteria, and generate calibration curves for impurity quantification during batch release testing and stability studies. The compound's well-characterized physicochemical properties (C18H30N2O5, MW 354.45, XLogP3-AA 1.4) and availability with full analytical documentation make it suitable for pharmacopeial monograph compliance .

Neuraminidase Assay & Antiviral Screening

Oseltamivir-acetate serves as a benchmark reference inhibitor in neuraminidase enzyme inhibition assays for antiviral drug discovery programs. Researchers use oseltamivir-acetate (converted in situ to the active carboxylate) to establish baseline IC50 values against wild-type and mutant neuraminidase enzymes, providing a quantitative comparator for evaluating novel oseltamivir analogs . The established potency benchmarks—median IC50 of 2.5 nM against H1N1, 0.96 nM against H3N2, and 60 nM against influenza B in MUNANA-based assays—enable rigorous assessment of analog activity and structure-activity relationship analysis .

Permeability and Oral Bioavailability Model

Oseltamivir-acetate serves as a validated positive control in prodrug screening assays designed to evaluate membrane permeability and predict oral absorption. The compound's established log D value (2.0-4.9 range for ester prodrugs versus 0.7 for the active carboxylate) provides a benchmark for assessing the lipophilicity-permeability relationship in novel oseltamivir analogs . The 15-fold oral bioavailability improvement of the ester prodrug over the active carboxylate (78-80% vs <5%) establishes a quantifiable reference point for formulation development and pharmacokinetic modeling .

Influenza Antiviral Resistance Mechanisms

Oseltamivir-acetate is essential for studies investigating the molecular mechanisms of neuraminidase inhibitor resistance. The compound is used in combination with resistance-associated mutant enzymes (e.g., H275Y in N1 subtype, R292K in N2 subtype) to characterize the differential susceptibility profiles of oseltamivir compared to zanamivir, peramivir, and laninamivir . These studies provide critical data on cross-resistance patterns and inform rational combination therapy strategies, such as the experimental pairing of oseltamivir with M2 ion channel inhibitors or zanamivir to evaluate complementary inhibition of viral replication and release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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